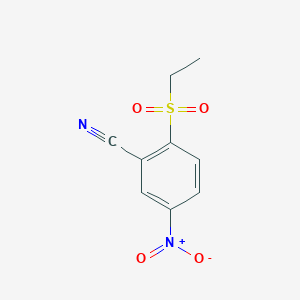
2-Ethylsulfonyl-5-nitrobenzonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ortho-nitrobenzonitriles, which includes compounds like ESNB, can be achieved from the corresponding ortho-nitrochlorobenzenes by reaction with cuprous cyanide and an alkali metal bromide, an alkaline earth metal bromide, or zinc bromide or with a combination of lithium cyanide and cuprous bromide .Applications De Recherche Scientifique
Anticancer Properties and Radiosensitization
2-Ethylsulfonyl-5-nitrobenzonitrile and its analogs have shown promise in cancer treatment. A study by Ates-Alagoz et al. (2012) synthesized analogs of 4‐(ethylsulfonyl)‐1‐halogen‐2‐nitrobenzene and evaluated their anticancer activities. The compounds exhibited potent growth inhibitory effects against human prostate and breast cancer cell lines. Notably, an iodosulfone compound was significantly more potent than the lead compound at low concentrations, even more effective than the clinically used doxorubicin in reducing cell viability after radiation. These findings suggest potential applications of these compounds as novel radiosensitizers in cancer therapy (Ates-Alagoz et al., 2012).
Pharmacological Fragment in VEGFR2 Inhibitors
5-(Ethylsulfonyl)-2-methoxyaniline, a structurally similar compound, is a key fragment in various biologically active compounds, primarily as antitumor agents. Murár et al. (2013) highlighted its role as a precursor in protein-kinase inhibitors and enzyme modulators. Specifically, it is a significant pharmacophoric fragment in potent inhibitors of VEGFR2, a key receptor in angiogenesis. The inhibition of VEGFR2 has clinical applications in treating various tumors in synergy with chemotherapy (Murár et al., 2013).
Antimalarial and Antibacterial Effects
Compounds related to this compound have been studied for their antimalarial and antibacterial properties. Elslager et al. (1978) synthesized a series of quinazolines with variations including sulfonyl groups, which were tested for their suppressive activity against Plasmodium berghei in mice. Although not as active as some existing compounds, these studies demonstrate the potential for developing new antimalarial and antibacterial agents using sulfonyl-containing compounds (Elslager et al., 1978).
Nonlinear Optics
In the field of nonlinear optics, sulfonyl-containing materials, including those structurally related to this compound, have been investigated for their potential applications. Ulman et al. (1990) conducted studies on stilbene and azobenzene derivatives containing a methylsulfonyl group, measuring their molecular hyperpolarizability coefficients. These compounds may offer advantages in optical transparency and synthetic flexibility, positioning them as valuable in the development of optical materials (Ulman et al., 1990).
Propriétés
IUPAC Name |
2-ethylsulfonyl-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S/c1-2-16(14,15)9-4-3-8(11(12)13)5-7(9)6-10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMGTLCRLJAJFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726548 | |
| Record name | 2-(Ethanesulfonyl)-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
918810-27-2 | |
| Record name | 2-(Ethanesulfonyl)-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


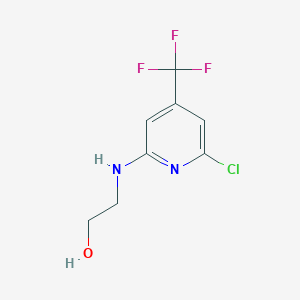
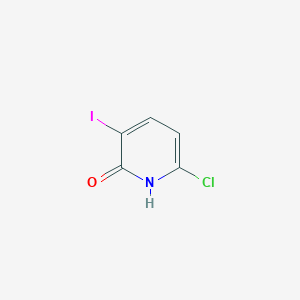
![{2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol](/img/structure/B1398704.png)
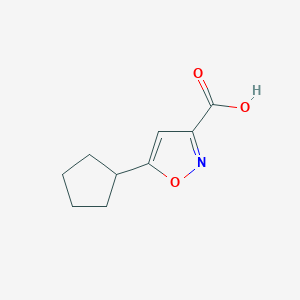


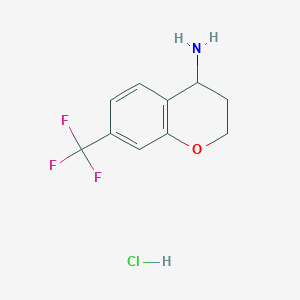
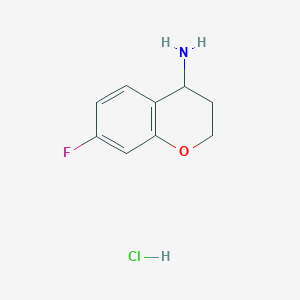
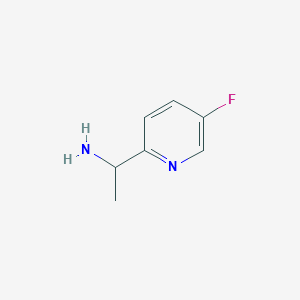
![(2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B1398713.png)
![Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1398718.png)

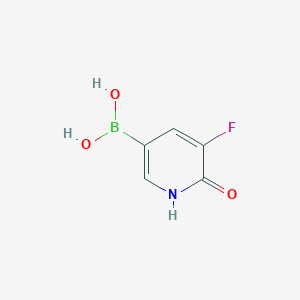
![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidine](/img/structure/B1398721.png)